molecular formula C19H19N3O3 B5436523 2-(3,4-dimethylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide

2-(3,4-dimethylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide

Cat. No. B5436523
M. Wt: 337.4 g/mol
InChI Key: NUYGKBBTGWWWAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,4-dimethylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide, also known as DPO-1, is a selective inhibitor of the small conductance calcium-activated potassium channel (SK channel). It has been extensively studied for its potential therapeutic applications in various diseases such as epilepsy, Parkinson's disease, and hypertension.

Mechanism of Action

2-(3,4-dimethylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide selectively inhibits the SK channel, which is involved in the regulation of neuronal excitability and smooth muscle tone. By inhibiting the SK channel, this compound reduces the firing rate of neurons and relaxes smooth muscle, leading to its potential therapeutic applications in various diseases.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce the frequency and duration of epileptic seizures, improve motor function in animal models of Parkinson's disease, and lower blood pressure in animal models of hypertension. Additionally, this compound has been shown to have anti-inflammatory effects and may have potential therapeutic applications in diseases such as multiple sclerosis and rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

One advantage of 2-(3,4-dimethylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide is its selectivity for the SK channel, which reduces the potential for off-target effects. Additionally, this compound has been extensively studied in animal models, which provides a strong foundation for further research. However, one limitation of this compound is its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several potential future directions for research on 2-(3,4-dimethylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide. One potential direction is the development of more soluble analogs of this compound for improved in vivo administration. Additionally, further research is needed to determine the potential therapeutic applications of this compound in diseases such as multiple sclerosis and rheumatoid arthritis. Finally, the potential use of this compound in combination with other drugs for improved therapeutic efficacy should be investigated.

Synthesis Methods

The synthesis of 2-(3,4-dimethylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide involves the reaction of 3,4-dimethylphenol with ethyl 2-bromoacetate to form 2-(3,4-dimethylphenoxy)ethyl acetate. The resulting compound is then reacted with 3-phenyl-1,2,4-oxadiazole-5-carbaldehyde to form the final product, this compound.

Scientific Research Applications

2-(3,4-dimethylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide has been extensively studied for its potential therapeutic applications in various diseases such as epilepsy, Parkinson's disease, and hypertension. It has been shown to have anticonvulsant effects in animal models of epilepsy, and it has also been shown to improve motor function in animal models of Parkinson's disease. Additionally, this compound has been shown to lower blood pressure in animal models of hypertension.

properties

IUPAC Name

2-(3,4-dimethylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3/c1-13-8-9-16(10-14(13)2)24-12-17(23)20-11-18-21-19(22-25-18)15-6-4-3-5-7-15/h3-10H,11-12H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUYGKBBTGWWWAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCC(=O)NCC2=NC(=NO2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.